molecular formula C7H3Cl3N2 B048740 2,5,6-トリクロロ-1H-ベンゾイミダゾール CAS No. 16865-11-5

2,5,6-トリクロロ-1H-ベンゾイミダゾール

カタログ番号: B048740
CAS番号: 16865-11-5
分子量: 221.5 g/mol
InChIキー: SUQYOUJCBGMSLV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5,6-Trichloro-1h-benzimidazole is a heterocyclic aromatic compound characterized by a benzene ring fused to an imidazole ring, with three chlorine atoms attached at the 2, 5, and 6 positions. This compound is known for its significant chemical stability and diverse applications in various fields, including medicinal chemistry and industrial processes .

科学的研究の応用

2,5,6-Trichloro-1h-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

Benzimidazole derivatives, such as 2,5,6-Trichloro-1h-benzimidazole, have been found to exhibit a wide range of biological activities, including anticancer . The anticancer activity of benzimidazoles is often attributed to their interaction with various cellular targets.

Mode of Action

The mode of action of benzimidazole derivatives is often associated with their interaction with their targets. For instance, some benzimidazole derivatives have been found to inhibit tumor progression . .

Action Environment

Environmental factors can influence a compound’s action, efficacy, and stability. For instance, the compound’s storage temperature can affect its stability . .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trichloro-1h-benzimidazole typically involves the chlorination of benzimidazole derivatives. One common method is the electrophilic substitution reaction, where 2,5,6-trichlorobenzene is reacted with imidazole in an acidic solution . Another approach involves the use of catalytic redox cycling based on cerium (IV)/cerium (III) and hydrogen peroxide redox-mediated oxidation of Schiff intermediates derived from substituted aromatic 1,2-phenylenediamines .

Industrial Production Methods: Industrial production of 2,5,6-Trichloro-1h-benzimidazole often employs large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

化学反応の分析

Types of Reactions: 2,5,6-Trichloro-1h-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups replacing the chlorine atoms .

類似化合物との比較

  • 2,5-Dichloro-1h-benzimidazole
  • 2,6-Dichloro-1h-benzimidazole
  • 5,6-Dichloro-1h-benzimidazole

Comparison: 2,5,6-Trichloro-1h-benzimidazole is unique due to the presence of three chlorine atoms, which confer distinct chemical properties and reactivity compared to its dichloro analogs. The additional chlorine atom enhances its stability and potential for further chemical modifications .

生物活性

2,5,6-Trichloro-1H-benzimidazole (TCRB) is a significant compound in medicinal chemistry, particularly noted for its antiviral properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

TCRB is a halogenated benzimidazole derivative that has shown promise as an antiviral agent. Its structure allows it to interact with viral components, specifically targeting human cytomegalovirus (HCMV).

TCRB acts primarily as an inhibitor of viral DNA replication . It interferes with the maturation and cleavage of high-molecular-weight viral DNA, thereby preventing the replication of HCMV. The compound selectively inhibits the activity of viral DNA polymerase, which is critical for the synthesis of viral DNA.

Key Mechanisms:

  • Inhibition of DNA Polymerase : TCRB binds to the active site of viral DNA polymerase, blocking its function.
  • Disruption of Viral DNA Maturation : The compound prevents the conversion of concatemeric viral DNA into monomeric genomes necessary for viral propagation .

Biological Activity

The antiviral efficacy of TCRB has been evaluated in various studies. The following table summarizes its activity against different viruses:

VirusIC50 (µM)Cytotoxicity (CC50) (µM)Selectivity Index (SI)
Human Cytomegalovirus2.9>100>34
Herpes Simplex Virus102>100<1
  • HCMV : TCRB exhibits potent antiviral activity with an IC50 of 2.9 µM and minimal cytotoxicity at concentrations up to 100 µM .
  • HSV-1 : The compound shows significantly lower activity against HSV-1 with an IC50 of 102 µM, indicating a narrower therapeutic window compared to HCMV .

Case Studies

  • Antiviral Efficacy Against Drug-Resistant Strains : In a study evaluating TCRB's effectiveness against ganciclovir-resistant HCMV strains, TCRB demonstrated sustained antiviral activity, suggesting its potential as an alternative treatment option for resistant infections .
  • Comparative Studies with Other Antivirals : When compared to established antivirals like ganciclovir and foscarnet, TCRB showed superior selectivity and lower cytotoxicity in vitro. This highlights its potential utility in clinical settings where current therapies fail due to resistance .

Pharmacokinetics

TCRB undergoes rapid metabolism in vivo, which may limit its clinical utility. However, modifications such as prodrugs have been explored to enhance its stability and bioavailability .

特性

IUPAC Name

2,5,6-trichloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3N2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQYOUJCBGMSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301488
Record name 2,5,6-trichloro-1h-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16865-11-5
Record name 2,5,6-Trichloro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16865-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,6-Trichloro-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016865115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16865-11-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5,6-trichloro-1h-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole, 2,5,6-trichloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A modified procedure of Balli and Kersting procedure described in Balli, H. et al., Justis Liebigs Am. Chem. 1:647 (1961), was followed. A one liter three neck roundbottom flask was fitted with an over head stirrer and a reflux condenser connected to a gas scrubber. To the flask was added in order, phosphorus oxychloride (80 mL), phosphorus pentachloride (104.0 g, 0.5M) and 5,6-dichlorobenzimidazole-2-sulfonic acid (9) (66.8 g, 0.25M). The resulting mixture was carefully heated until an exothermic reaction occurred. The heat source was removed. When the reaction had subsided, the mixture was carefully heated to reflux. After all gas evolution had ceased (5 hr) the mixture was protected from moisture and allowed to cool to 25° C. The resulting thick slurry was carefully added to cold H2O (2.5 L) containing some ice. Ice was added as needed. The aqueous mixture was allowed to stand for 18 hr at 5° C. while the product precipitated. The pH of the mixture was adjusted to pH 8 with conc. NH4OH then acidified to pH 3 with glacial AcOH. The solid was collected by filtration, washed with H2O then added on the filter. The material was dissolved in THF, treated with charcoal, then filtered through Celite. The solvent was removed under reduced pressure. The solid residue was dried at 60° C. under reduced pressure for 18 hr to yield 39.9 g (72%) of 2,5,6-trichlorobenzimidazole (5). MP: 212°-214° C. (eff. then solidifies). See Kawashima, E. et al., Nucleic Acid Chemistry: Improved and New Synthetic Procedures, Methods and Techniques, eds. Townsend, L. B. et al., Wiley Interscience New York, N.Y. Part IV p. 96 (1991 ). TLC: Rf =0.89 (EtOAc; SiO2). Recrystallization from benzene-hexane raises the melting point to 223°-224° C.
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step Two
Quantity
66.8 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thoroughly dried 5,6-dichloro-1,3-dihydro-benzoimidazol-2-one (28.4 g, 0.14 mol) was suspended in POCl3 (75 mL). The reaction solution was heated to reflux temperature for 3 hours and cooled to room temperature. The solution was poured into crushed ice/water (1.5 L) slowly with sufficient stirring. The solution was neutralized to pH=7.0 with NaOH. The precipitated solid was collected by filtration, washed with water, and dried to afford the title compound (27.9 g, 90%). The crude product was used in the following reaction without further purification.
Quantity
28.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four
Yield
90%

Synthesis routes and methods III

Procedure details

A modified procedure of Balli and Kersting procedure described in Balli, H. et al., Justis Liebigs Am. Chem. 1:647 (1961), was followed. A one liter three neck roundbottom flask was fitted with an over head stirrer and a reflux condenser connected to a gas scrubber. To the flask was added in order, phosphorus oxychloride (80 mL), phosphorus pentachloride (104.0 g, 0.5M) and 5, 6-dichlorobenzimidazole-2-sulfonic add (9) (66.8 g, 0.25M). The resulting mixture was carefully heated until an exothermic reaction occurred. The heat source was removed. When the reaction had subsided, the mixture was carefully heated to reflux. After all gas evolution had ceased (5 hr) the mixture was protected from moisture and allowed to cool to 25° C. The resulting thick slurry was carefully added to cold H2O (2.5 L) containing some ice. Ice was added as needed. The aqueous mixture was allowed to stand for 18 hr at 5° C. while the product precipitated. The pH of the mixture was adjusted to pH 8 with conc. NH4OH then acidified to pH 3 with glacial AcOH. The solid was collected by filtration, washed with H2O, then dried on the filter. The material was dissolved in THF, treated with charcoal, then filtered through Celite. The solvent was removed under reduced pressure. The solid residue was dried at 60° C. under reduced pressure for 18 hr to yield 39.9 g (72%) of 2,5,6-trichlorobenzimidazole (5). MP: 212°-214° C. (eff. then solidifies). See Kawashima, E. et al., Nucleic Acid Chemistry: Improved and New Synthetic Procedures, Methods and Techniques, eds. Townsend, L. B. et al., Wiley Interscience New York, N.Y., Part IV p. 96 (1991). TLC: Rf =0.89 (EtOAc; SiO2). Recrystallization from benzene-hexane raises the melting point to 223°-224° C.
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
66.8 g
Type
reactant
Reaction Step Two
Quantity
104 g
Type
reactant
Reaction Step Three
[Compound]
Name
5, 6-dichlorobenzimidazole-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

5,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one (11.5 g) was suspended in phosphorus oxychloride (40 mL), and the mixture was stirred at 120° C. for 24 hours. After cooling the reaction mixture, water was added to the reaction mixture, and to the mixture was added 28% aqueous ammonia solution to alkalize. The solid was collected by filtration and dried to give the title compound (5.0 g).
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,6-Trichloro-1h-benzimidazole
Reactant of Route 2
Reactant of Route 2
2,5,6-Trichloro-1h-benzimidazole
Reactant of Route 3
2,5,6-Trichloro-1h-benzimidazole
Reactant of Route 4
2,5,6-Trichloro-1h-benzimidazole
Reactant of Route 5
2,5,6-Trichloro-1h-benzimidazole
Reactant of Route 6
2,5,6-Trichloro-1h-benzimidazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。